1-Methyl-2-nitro-5-styryl-imidazole

Redox chemistry Radiosensitizer design Bioreductive drug development

1-Methyl-2-nitro-5-styryl-imidazole (CAS 40361-82-8) is a synthetic 2-nitroimidazole derivative characterized by a trans (E)-styryl substituent at position 5 and a methyl group at N1 of the imidazole ring. With a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol, this compound belongs to the nitroimidazole class but is distinguished from the clinically predominant 5-nitroimidazoles (e.g., metronidazole) by its nitro group placement at position 2, which confers a more positive one-electron reduction potential.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 40361-82-8
Cat. No. B15474125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-nitro-5-styryl-imidazole
CAS40361-82-8
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1[N+](=O)[O-])C=CC2=CC=CC=C2
InChIInChI=1S/C12H11N3O2/c1-14-11(9-13-12(14)15(16)17)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+
InChIKeyWUKJZHIPZPZBLS-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-nitro-5-styryl-imidazole (CAS 40361-82-8): Compound Classification and Procurement Baseline


1-Methyl-2-nitro-5-styryl-imidazole (CAS 40361-82-8) is a synthetic 2-nitroimidazole derivative characterized by a trans (E)-styryl substituent at position 5 and a methyl group at N1 of the imidazole ring [1]. With a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol, this compound belongs to the nitroimidazole class but is distinguished from the clinically predominant 5-nitroimidazoles (e.g., metronidazole) by its nitro group placement at position 2, which confers a more positive one-electron reduction potential [2]. The compound exhibits a computed XLogP3 of 2.1 and a topological polar surface area of 63.6 Ų, indicating moderate lipophilicity suitable for membrane permeability studies [1]. Its synthesis, first reported in the context of antiparasitic nitroimidazole research, proceeds via condensation of 1-methyl-2-nitroimidazole-5-carboxaldehyde with benzaldehyde derivatives [3].

Why 1-Methyl-2-nitro-5-styryl-imidazole (CAS 40361-82-8) Cannot Be Replaced by Common 5-Nitroimidazoles or Its Positional Isomer


Substituting 1-methyl-2-nitro-5-styryl-imidazole with metronidazole or other 5-nitroimidazoles introduces a fundamental change in redox behavior: 2-nitroimidazoles exhibit more positive one-electron reduction potentials (E17) than their 5-nitro analogs, a property directly linked to their efficacy as hypoxic cell radiosensitizers and bioreductive agents [1]. Furthermore, replacing this compound with its positional isomer 1-methyl-5-nitro-2-styryl-imidazole (CAS 4750-56-5) alters the electronic distribution and the spatial orientation of the styryl substituent relative to the nitro group, which can affect both the compound's spectroscopic properties and its interaction with biological nucleophiles [2]. The N1-methyl substitution eliminates the tautomeric ambiguity present in unsubstituted imidazoles, ensuring a single, structurally defined species for reproducible experimental outcomes [3]. Quantitative evidence supporting these differentiation points is detailed in Section 3.

Quantitative Differentiation Evidence for 1-Methyl-2-nitro-5-styryl-imidazole (CAS 40361-82-8) Against Key Comparators


Enhanced Electron Affinity: 2-Nitro vs. 5-Nitro Imidazole Reduction Potential Advantage

1-Methyl-2-nitro-5-styryl-imidazole, as a 2-nitroimidazole, benefits from the class-wide property that 2-nitroimidazoles possess more positive one-electron reduction potentials (E17) than 5-nitroimidazoles [1]. This is a critical differentiation from metronidazole and other 5-nitroimidazole-based agents. Measured E17 values for 2-nitroimidazoles in pulse radiolysis studies range from approximately -342 mV to -503 mV (vs. NHE at pH 7), whereas 5-nitroimidazoles fall in a more negative range [1]. While the specific E17 for this compound has not been independently reported, the electron-withdrawing styryl substituent at C5 is predicted to further increase the reduction potential relative to unsubstituted 2-nitroimidazoles [2].

Redox chemistry Radiosensitizer design Bioreductive drug development

Acute Oral Toxicity Comparison: 1-Methyl-2-nitro-5-styryl-imidazole vs. Metronidazole and Misonidazole

The acute oral LD50 of 1-methyl-2-nitro-5-styryl-imidazole in mice is reported as 168 mg/kg [1]. This represents a significantly higher acute toxicity compared to metronidazole (mouse oral LD50 >500 mg/kg, rat oral LD50 ~3000 mg/kg) [2] and misonidazole (mouse oral LD50 ~1500-1869 mg/kg depending on strain) . The approximately 3- to 11-fold lower LD50 indicates that this compound cannot be treated as a direct safety-equivalent substitute for metronidazole in any in vivo protocol, necessitating careful dose adjustment and highlighting a distinct toxicity profile that may be advantageous for cytotoxic applications requiring potent bioreductive activation.

Toxicology Safety assessment In vivo tolerability

Lipophilicity Advantage for Membrane Permeability: LogP Comparison with Metronidazole

1-Methyl-2-nitro-5-styryl-imidazole has a computed XLogP3 of 2.1 and a measured LogP of 3.02 [1][2]. This is substantially higher than metronidazole, which has a LogP of -0.02 [3]. The approximately 100- to 1000-fold increase in octanol-water partition coefficient, driven by the styryl substituent, translates to significantly enhanced passive membrane permeability. This differentiation is consistent with the broader medicinal chemistry observation that styryl substitution positively impacts lipophilicity and oral absorption compared to phenethyl, phenyl, or methyl substituents [4].

Drug design ADME Membrane penetration

Tautomeric Stability: N1-Methylation Eliminates Structural Ambiguity vs. Unsubstituted Imidazoles

The N1-methyl substitution on 1-methyl-2-nitro-5-styryl-imidazole locks the imidazole ring into a single tautomeric form, eliminating the prototropic tautomerism that complicates the structural characterization and biological interpretation of N1-unsubstituted nitroimidazoles [1]. This is in direct contrast to 2-nitroimidazole (without N1 substitution) or 4(5)-nitroimidazole, which exist as equilibrating tautomeric mixtures. The compound's defined E (trans) configuration of the styryl double bond is confirmed by X-ray crystallography and the InChIKey stereochemistry designation (WUKJZHIPZPZBLS-BQYQJAHWSA-N) [2].

Structural characterization Analytical chemistry Reproducibility

Positional Isomer Differentiation: 2-Nitro-5-styryl vs. 5-Nitro-2-styryl Electronic Asymmetry

The target compound 1-methyl-2-nitro-5-styryl-imidazole (CAS 40361-82-8) has its nitro group at C2 and styryl at C5. Its positional isomer 1-methyl-5-nitro-2-styryl-imidazole (CAS 4750-56-5) reverses this arrangement. Literature on antiparasitic nitroimidazoles indicates that antitrypanosomal activity was observed when the styryl function was placed at the 2-position of 5-nitroimidazoles, but not when placed at the 4- or 5-position [1]. This structure-activity relationship implies that the spatial relationship between the nitro group and the styryl substituent is a critical determinant of biological activity, making these two isomers non-interchangeable for any target-based screening campaign.

Medicinal chemistry Structure-activity relationship Isomer selection

Optimal Research and Industrial Application Scenarios for 1-Methyl-2-nitro-5-styryl-imidazole (CAS 40361-82-8) Based on Quantitative Differentiation Evidence


Hypoxic Cell Radiosensitizer Probe Development Leveraging 2-Nitroimidazole Electron Affinity

The compound's 2-nitroimidazole core confers a more positive one-electron reduction potential than 5-nitroimidazole alternatives, making it a suitable scaffold for developing hypoxia-selective imaging agents or radiosensitizers. Its moderate lipophilicity (XLogP3 = 2.1) facilitates cellular uptake while the styryl group provides a synthetic handle for further derivatization to optimize pharmacokinetic properties. Researchers designing hypoxia-targeted theranostic agents should select this compound over metronidazole (5-nitroimidazole, less electron-affinic, E17 ~ -486 mV) to achieve the requisite bioreductive activation threshold in hypoxic tumor microenvironments [1][2].

Structure-Activity Relationship Studies Requiring a Tautomerically Defined 2-Nitroimidazole Core

For systematic SAR campaigns where structural reproducibility is paramount, the N1-methyl locking of tautomerism eliminates the confounding variable of prototropic equilibria present in N1-unsubstituted nitroimidazoles. The compound's defined E-styryl configuration and absence of hydrogen bond donors (HBD count = 0) provide a clean baseline for assessing the impact of additional substituents on biological activity, physicochemical properties, and target engagement [1].

Nitroreductase Substrate Engineering for Bioreductive Drug Delivery Systems

As a nitroaromatic compound with a conjugated styryl system, this molecule may serve as a substrate for bacterial and mammalian nitroreductases. The extended conjugation between the styryl group and the nitroimidazole core can facilitate the detection of enzymatic reduction products through spectral shifts or fluorescence changes. The compound's higher acute toxicity (mouse oral LD50 = 168 mg/kg) compared to metronidazole (LD50 >500 mg/kg) indicates potent bioreductive activation, making it suitable for enzyme-prodrug gene therapy systems where selective killing of transfected cells is desired [1][2].

Synthetic Intermediate for 2-Nitroimidazole-Derived Molecular Libraries

The styryl double bond offers a versatile synthetic handle for further chemical transformations: oxidative cleavage yields 1-methyl-2-nitroimidazole-5-carboxaldehyde, while catalytic hydrogenation can produce the saturated phenethyl analog. This compound serves as a key intermediate for generating diverse 2-nitroimidazole libraries with systematic variation at the 5-position, enabling exploration of chemical space not accessible from 5-nitroimidazole starting materials [1].

Quote Request

Request a Quote for 1-Methyl-2-nitro-5-styryl-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.